molecular formula C20H28O4 B100572 7beta,13-Dihydroxykaurenolide CAS No. 19018-46-3

7beta,13-Dihydroxykaurenolide

Cat. No.: B100572
CAS No.: 19018-46-3
M. Wt: 332.4 g/mol
InChI Key: URISBDQMKKJOBA-PGEXEGRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta,13-Dihydroxykaurenolide is a diterpenoid lactone with the molecular formula C20H28O4 and a molecular weight of 332.44 g/mol . This compound is classified as a terpene lactone and is a naturally occurring metabolite, identified as a mycotoxin produced by the fungus Gibberella fujikuroi . The compound features a complex pentacyclic structure and has a topological polar surface area of approximately 66.80 Ų . It is characterized by low solubility in water (LogS = -4.149) and a calculated LogP value of 2.379, indicating its lipophilic nature . The compound is defined as an INGREDIENT SUBSTANCE by the FDA Global Substance Registration System (GSRS) and is assigned the Unique Ingredient Identifier (UNII) S9Z3Z7E9UQ . Its defined stereochemistry makes it a valuable standard for natural product research, particularly in the study of fungal metabolism and the identification of terpenoid pathways. This compound is supplied as a high-purity chemical entity for research purposes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19018-46-3

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,2S,5S,8S,9R,10R,13R,17S)-5,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one

InChI

InChI=1S/C20H28O4/c1-11-9-19-10-20(11,23)8-5-12(19)17(2)6-4-7-18(3)14(17)13(15(19)21)24-16(18)22/h12-15,21,23H,1,4-10H2,2-3H3/t12-,13+,14-,15-,17-,18+,19-,20-/m0/s1

InChI Key

URISBDQMKKJOBA-PGEXEGRFSA-N

SMILES

CC12CCCC3(C1C(C(C45C2CCC(C4)(C(=C)C5)O)O)OC3=O)C

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@@H]([C@]45[C@H]2CC[C@](C4)(C(=C)C5)O)O)OC3=O)C

Canonical SMILES

CC12CCCC3(C1C(C(C45C2CCC(C4)(C(=C)C5)O)O)OC3=O)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 7beta,13 Dihydroxykaurenolide

Central Precursor Generation: Geranylgeranyl Diphosphate (B83284) (GGPP) Pathways

The backbone of 7beta,13-Dihydroxykaurenolide, like all diterpenoids, originates from the C20 compound Geranylgeranyl Diphosphate (GGPP). Plants utilize two distinct pathways, segregated in different cellular compartments, to produce the universal C5 building blocks, Isopentenyl Diphosphate (IPP) and its isomer Dimethylallyl Diphosphate (DMAPP), which are sequentially condensed to form GGPP. csic.esbiorxiv.org

Methylerythritol Phosphate (MEP) Pathway Contribution

The primary source of GGPP for diterpenoid biosynthesis, including the precursors to kaurene-type structures, is the Methylerythritol Phosphate (MEP) pathway. csic.esresearchgate.net This pathway operates within the plastids. preprints.orgoup.com The initial step involves the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS), which is a key rate-limiting step. researchgate.netoup.com Through a series of subsequent enzymatic reactions, DXP is converted into both IPP and DMAPP. oup.com These C5 units are then used by a plastidial GGPP synthase (GGPPS) to build the C20 GGPP molecule, which serves as the direct substrate for diterpene cyclases. csic.esbiorxiv.org The MEP pathway is crucial for the synthesis of essential plastidial isoprenoids like carotenoids, chlorophylls, and gibberellins (B7789140), the latter of which share the ent-kaurene (B36324) intermediate with this compound. csic.esnih.gov

Mevalonate (MVA) Pathway and Potential Crosstalk

The Mevalonate (MVA) pathway functions in the cytoplasm, endoplasmic reticulum, and peroxisomes, providing precursors for cytosolic and mitochondrial isoprenoids such as sterols and sesquiterpenes. oup.combiorxiv.orgpnas.org This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid, a reaction catalyzed by HMG-CoA reductase (HMGR), another major regulatory point in isoprenoid biosynthesis. oup.combiorxiv.org While the MVA pathway primarily generates FPP for sesquiterpenes and triterpenes, and the MEP pathway generates GGPP for diterpenes, the two pathways are not entirely isolated. csic.es A phenomenon known as metabolic "crosstalk" allows for the exchange of common intermediates, like IPP, between the cytosol and plastids. preprints.orgbiorxiv.orgnih.gov Although this exchange is generally limited under normal conditions, it has been demonstrated through labeling studies and can be influenced by specific physiological states or genetic modifications. preprints.orgoup.com This suggests that under certain conditions, MVA-derived precursors could potentially contribute to the plastidial GGPP pool, although the MEP pathway remains the principal source for gibberellin and related diterpenoid biosynthesis. oup.combiorxiv.org

Pathway Feature Methylerythritol Phosphate (MEP) Pathway Mevalonate (MVA) Pathway
Cellular Location PlastidsCytosol, Endoplasmic Reticulum, Peroxisomes
Starting Materials Pyruvate, Glyceraldehyde-3-phosphateAcetyl-CoA
Key Regulatory Enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS)HMG-CoA reductase (HMGR)
Primary Products Monoterpenes (via GPP), Diterpenes (via GGPP), Carotenoids, ChlorophyllsSesquiterpenes (via FPP), Triterpenes (Sterols)
Contribution to GGPP Major pathway for plastidial GGPPMinor or conditional contribution via crosstalk

Early Stage Diterpene Cyclization: Role of Diterpene Synthases (diTPSs)

The conversion of the linear GGPP molecule into the complex tetracyclic skeleton of the kaurene family is accomplished by a pair of specialized enzymes known as diterpene synthases (diTPSs). This process occurs in two distinct, sequential steps, each catalyzed by a different class of diTPS.

Class II Diterpene Cyclases (CPS) in ent-Kaurene Precursor Formation

The first cyclization step is catalyzed by a Class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS). nih.govfrontiersin.org This enzyme initiates a protonation-dependent cyclization of the acyclic GGPP. The reaction proceeds to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP), which carries the characteristic stereochemistry required for the subsequent formation of ent-kaurene. frontiersin.orgnih.gov This initial cyclization is a critical branching point, as different CPS enzymes can produce intermediates with varying stereochemistry, leading to different families of diterpenoids. For the biosynthesis of this compound, the formation of ent-CPP is the requisite first step. frontiersin.org

Class I Diterpene Synthases (KS) and Specificity

The bicyclic ent-CPP intermediate is then handed off to a Class I diTPS, an ent-kaurene synthase (KS). nih.govnih.gov This enzyme catalyzes a second, more complex series of reactions. It first cleaves the diphosphate group from ent-CPP to generate a carbocation, which then drives a cascade of further cyclizations and rearrangements to form the final tetracyclic structure of ent-kaurene. nih.govfrontiersin.org The product specificity of KS enzymes is remarkable. Despite high sequence similarity between different KS enzymes, minor variations in their active sites can lead to different products. For instance, studies in poplar have shown that a single amino acid difference between two KS enzymes determines whether the product is exclusively ent-kaurene or predominantly its hydroxylated derivative, 16α-hydroxy-ent-kaurane. nih.gov This highlights the high degree of enzymatic control that dictates the final diterpene scaffold.

Enzyme Class Substrate Product Function
ent-copalyl diphosphate synthase (CPS)Class II diTPSGeranylgeranyl Diphosphate (GGPP)ent-copalyl diphosphate (ent-CPP)Catalyzes the first protonation-initiated cyclization of GGPP.
ent-kaurene synthase (KS)Class I diTPSent-copalyl diphosphate (ent-CPP)ent-kaureneCatalyzes the second cyclization and rearrangement to form the tetracyclic kaurene skeleton.

Oxidative Modifications Leading to this compound

Following the formation of the foundational ent-kaurene skeleton, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), a large family of enzymes known for their role in the functionalization of terpene skeletons. researchgate.netsemanticscholar.org The biosynthesis of the related gibberellins involves extensive oxidative steps on the ent-kaurene ring system, including hydroxylations and ring contractions, often catalyzed by multifunctional P450s. rsc.org

The formation of this compound from ent-kaurene necessitates several specific transformations:

Oxidation at C-19: The methyl group at the C-4 position is oxidized to a carboxylic acid, forming ent-kaurenoic acid. This is a common step in the biosynthesis of gibberellins and related diterpenoids.

Hydroxylation at C-7: The C-7 position on the B-ring is hydroxylated to introduce a beta-oriented hydroxyl group. Studies in the fungus Gibberella fujikuroi have shown that a P450 monooxygenase (GA14 synthase) can convert an ent-kaurenoic acid precursor into 7beta-hydroxykaurenolide as a side product. researchgate.net

Lactone Formation: The term "kaurenolide" indicates the presence of a lactone ring, which in this context typically involves the B-ring of the kaurane (B74193) skeleton. This is formed through the oxidation of C-6 and subsequent intramolecular esterification with the C-19 carboxyl group, a process that can be catalyzed by P450s. rsc.orgresearchgate.net

Hydroxylation at C-13: A final hydroxylation occurs at the C-13 position. This is also a known P450-catalyzed reaction in gibberellin biosynthesis. researchgate.net

These oxidative modifications are crucial for generating the final bioactivity and chemical properties of the molecule. The specific P450 enzymes responsible for these steps in the biosynthesis of this compound within a specific organism would require detailed genetic and biochemical characterization.

Cytochrome P450 Monooxygenase (CYP) Activities in Kaurenolide Maturation

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a crucial role in the oxidation of a wide range of substrates. wikipedia.org In the biosynthesis of kaurenolides, specific CYPs are responsible for key hydroxylation steps.

The maturation of kaurenolides involves several oxidative steps, many of which are catalyzed by multifunctional cytochrome P450 monooxygenases. researchgate.net These enzymes are typically membrane-bound proteins located on the cytoplasmic surface of the endoplasmic reticulum. mdpi.com The fungal P450-1 enzyme, for instance, exhibits remarkable multifunctionality, catalyzing various reactions including oxygen insertion into unactivated C-H bonds and C-C bond cleavage. researchgate.net In the fungus Gibberella fujikuroi, four distinct cytochrome P450 monooxygenase genes (P450-1 to P450-4) are integral to the gibberellin (GA) biosynthetic pathway, which also produces kaurenolides as side products. researchgate.net

Specifically, the formation of 7beta-hydroxykaurenolide from ent-kaurenoic acid is a critical step. Research has shown that the synthesis of kaurenolide and fujenoic acids is associated with the microsomal fraction and requires NADPH or NADH, which are characteristic properties of cytochrome P450 monooxygenases. researchgate.net Studies using a Gibberella fujikuroi mutant (SG139) complemented with the P450-1 gene demonstrated the conversion of ent-kauradienoic acid into 7beta-hydroxy[2H]kaurenolide and 7beta,18-dihydroxy[2H]kaurenolide. researchgate.net Further experiments revealed that 7beta-hydroxy[2H]kaurenolide is subsequently transformed into 7beta,18-dihydroxy[2H]kaurenolide, with the hydroxylation at C-18 being the rate-limiting step. researchgate.net

The activity of these P450 enzymes is dependent on a protein partner, cytochrome P450 reductase (CPR), which delivers electrons from NAD(P)H to reduce the heme iron. researchgate.netfrontiersin.org The catalytic cycle involves substrate binding, electron transfer, and the binding of molecular oxygen to the ferrous heme center. wikipedia.org

Enzyme/GeneFunction in Kaurenolide PathwayOrganism
P450-1 (GA14 synthase) Catalyzes multiple steps including the formation of 7beta-hydroxykaurenolide from ent-kaurenoic acid.Gibberella fujikuroi
P450-4 (ent-kaurene oxidase) Catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a precursor for kaurenolides.Gibberella fujikuroi

2-Oxoglutarate-Dependent Dioxygenase (2-ODD) Involvement

2-Oxoglutarate-dependent dioxygenases (2-ODDs) are non-heme iron-containing soluble enzymes that catalyze a variety of oxidation reactions, including hydroxylation, desaturation, and epimerization. mdpi.com These enzymes require 2-oxoglutarate and molecular oxygen as co-substrates and ferrous iron (Fe(II)) as a cofactor. mdpi.com

While the direct involvement of 2-ODDs in the specific conversion to this compound is not extensively detailed in the provided context, their role in the broader biosynthesis of related terpenoids and other secondary metabolites is well-established. mdpi.comfrontiersin.org In plants, the DOXC class of 2-ODDs is particularly involved in the metabolism of phytohormones and the biosynthesis of secondary metabolites like flavonoids, alkaloids, and terpenoids. mdpi.com

In the context of diterpenoid biosynthesis, a fungal gibberellin desaturase has been characterized as a 2-oxoglutarate-dependent dioxygenase, highlighting the importance of this enzyme class in modifying the diterpene skeleton. rsc.org The main oxidation reactions catalyzed by 2-ODDs in plants are hydroxylation, desaturation, demethylation, epimerization, and halogenation. mdpi.com

Transcriptional and Post-Translational Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated at both the transcriptional and post-translational levels to ensure production occurs at the appropriate time and in response to specific developmental or environmental cues.

Transcriptional Regulation: The expression of biosynthetic genes, including those encoding cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, is controlled by a complex network of transcription factors. frontiersin.orgmdpi.comnih.gov These transcription factors bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby activating or repressing gene expression. frontiersin.org For instance, in the regulation of oil biosynthesis, the transcription factor WRINKLED1 (WRI1) plays a pivotal role by activating genes involved in fatty acid synthesis. mdpi.com Similar regulatory networks are expected to govern the biosynthesis of diterpenoids. The expression of genes involved in these pathways can be influenced by various factors, including developmental stage and environmental stress. nih.govnih.gov

Post-Translational Regulation: The activity of biosynthetic enzymes can also be modulated after translation through various post-translational modifications. For example, the activity of some transcription factors involved in secondary cell wall biosynthesis is regulated by proteolysis. frontiersin.org This provides an additional layer of control over the metabolic pathway.

Investigating Modular Organization of Biosynthetic Pathways

The enzymes involved in the biosynthesis of natural products are often organized into functional modules. This modular organization can facilitate the efficient channeling of intermediates and the coordinated regulation of the pathway. nih.govdovepress.com

In bacteria, modular polyketide synthases (PKSs) are a classic example of this organization, where each module is responsible for one cycle of chain elongation. nih.gov While not as strictly modular as PKSs, the biosynthetic pathways of terpenoids also exhibit a degree of organization. This can involve the clustering of biosynthetic genes on the chromosome or the formation of multi-enzyme complexes, sometimes referred to as "metabolons."

The concept of modularity is also being exploited in synthetic biology to engineer novel biosynthetic pathways. plos.orgnih.gov By combining different enzyme modules, it is possible to create new pathways for the production of valuable compounds. plos.org For example, a modular pathway engineering strategy was successfully used to optimize the production of (2S)-naringenin in Escherichia coli. plos.org This approach involves partitioning the pathway into modules and then tuning the expression of each module to achieve a balanced metabolic flow. plos.org

Microbial Transformation of Kaurenolide Precursors to this compound

Microorganisms, particularly fungi, are known to be prolific producers of a diverse array of secondary metabolites, including diterpenoids. They possess a rich repertoire of enzymes that can be utilized for the biotransformation of various substrates.

The fungus Gibberella fujikuroi is a well-studied organism in the context of diterpenoid biosynthesis and has been shown to transform ent-kaurenoid diterpenes. researchgate.net For instance, it can efficiently convert ent-[2H]kauradienoic acid into 7beta-hydroxy[2H]kaurenolide and 7beta,18-dihydroxy[2H]kaurenolide. researchgate.net

Furthermore, the microbiological hydroxylation of kaurenolide derivatives has been demonstrated using other fungi as well. The fungus Rhizopus arrhizus can hydroxylate 7α-hydroxykaurenolide to produce 7α,11α-, 7α,12ζ-, and 7α,13-dihydroxykaurenolides. researchgate.net Similarly, when incubated with 7β-hydroxykaurenolide, Rhizopus arrhizus yields 7β,11α- and 7β,13-dihydroxykaurenolide. researchgate.net These findings highlight the potential of using microbial systems for the targeted modification of kaurenolide precursors to generate specific hydroxylated derivatives like this compound. researchgate.net

MicroorganismPrecursorProduct(s)
Gibberella fujikuroi ent-[2H]Kauradienoic acid7beta-hydroxy[2H]kaurenolide, 7beta,18-dihydroxy[2H]kaurenolide
Rhizopus arrhizus 7α-Hydroxykaurenolide7α,11α-dihydroxykaurenolide, 7α,12ζ-dihydroxykaurenolide, 7α,13-dihydroxykaurenolide
Rhizopus arrhizus 7β-Hydroxykaurenolide7β,11α-dihydroxykaurenolide, 7β,13-dihydroxykaurenolide

Modulation of Intracellular Signaling Pathways

This compound has been identified as a modulator of several key intracellular signaling pathways, which are crucial for regulating cellular processes like growth, proliferation, and apoptosis (programmed cell death). nih.govnih.govnih.gov In silico studies have predicted its involvement in modulating pathways associated with liver cirrhosis, such as metabolic pathways and the peroxisome proliferator-activated receptor (PPAR) signaling pathway. japsonline.comresearchgate.net

One of the significant pathways influenced by similar compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govnih.govfrontiersin.org The STAT3 pathway plays a pivotal role in cancer initiation and progression, and its continuous activation is linked to the expression of proteins involved in tumor formation. nih.govplos.org While direct evidence for this compound is still emerging, related compounds have been shown to inhibit STAT3 phosphorylation and activation, thereby reducing the levels of its target genes like c-Myc and Cyclin D1. frontiersin.org

Another critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is central to immune and inflammatory responses, as well as apoptosis. nih.govnih.gov The activation of NF-κB leads to the transcription of numerous genes responsible for producing inflammatory markers. nih.gov The modulation of this pathway by natural compounds is a significant area of research for developing therapies for inflammatory diseases. nih.gov

The table below summarizes the key signaling pathways potentially modulated by this compound and related compounds.

Signaling PathwayKey FunctionsPotential Modulation by this compound & Related Compounds
STAT3 Pathway Cell growth, proliferation, apoptosis, cancer progression. nih.govnih.govInhibition of phosphorylation and activation, leading to decreased expression of target genes. frontiersin.org
NF-κB Pathway Immune response, inflammation, apoptosis. nih.govnih.govRegulation of activation to modulate inflammatory responses. nih.gov
PPAR Signaling Pathway Lipid metabolism, inflammation. japsonline.comresearchgate.netPredicted to modulate this pathway in the context of liver disease. japsonline.comresearchgate.net
Metabolic Pathways Cellular energy production, biosynthesis of macromolecules. nih.govnih.govPredicted to influence metabolic pathways related to liver cirrhosis. japsonline.comresearchgate.net

Enzymatic Binding and Modulation Mechanisms

Computational studies have provided insights into the potential enzymatic binding of this compound. Molecular docking simulations predict that this compound can bind to various protein targets. For instance, in a study on liver cirrhosis, this compound was predicted to interact with multiple protein molecules. japsonline.com The binding affinity is often quantified by a binding energy value, where a more negative value indicates a stronger interaction. als-journal.comals-journal.com

A notable example of enzymatic modulation involves the cytochrome P450 monooxygenases in Gibberella fujikuroi. Research has shown that the synthesis of related kaurenolides is catalyzed by these enzymes. researchgate.net Specifically, the P450-1 monooxygenase is involved in the hydroxylation of ent-kaurenoic acid to produce various gibberellins and side products, including kaurenolides. researchgate.net The activity of these enzymes can be influenced by different electron sources, suggesting a complex regulatory mechanism. researchgate.net

Interactions with Specific Biomolecular Targets

Research has identified several potential biomolecular targets for this compound and its analogs. A significant target is the B-cell lymphoma 2 (BCL2) protein, which is a key regulator of intrinsic apoptosis. als-journal.comals-journal.com Overexpression of BCL2 is common in certain cancers, leading to resistance to apoptosis. als-journal.comals-journal.com In silico screening of terpenoid compounds, including a related compound, 7beta,12alpha-Dihydroxykaurenolide, demonstrated strong binding to BCL2, suggesting its potential as a BCL2 inhibitor. als-journal.comals-journal.com The binding was observed at key residues of the BCL2 protein that are important for inhibitor binding. als-journal.com

Another predicted target is the nuclear receptor NR1H3, also known as Liver X Receptor Alpha (LXRα), which is involved in lipid metabolism and inflammation. japsonline.com Molecular docking studies have shown that this compound can bind to the NR1H3 binding pocket. japsonline.com

The table below details some of the specific biomolecular targets and the nature of their interaction with this compound and related compounds.

Biomolecular TargetFunctionNature of Interaction
B-cell lymphoma 2 (BCL2) Regulator of apoptosis. als-journal.comals-journal.comStrong binding affinity, suggesting potential inhibition of its anti-apoptotic function. als-journal.comals-journal.com
NR1H3 (LXRα) Regulation of lipid metabolism and inflammation. japsonline.comPredicted to bind to the active site. japsonline.com
Cytochrome P450-1 Catalyzes hydroxylation in gibberellin biosynthesis. researchgate.netSubstrate for the enzyme, leading to the formation of hydroxylated kaurenolides. researchgate.net

Impact on Cellular Processes and Metabolic Regulation

The modulation of signaling pathways and biomolecular targets by this compound has significant implications for various cellular processes. Its potential to interact with proteins like BCL2 suggests an ability to induce apoptosis, a critical process for removing damaged or cancerous cells. als-journal.comals-journal.com The induction of apoptosis by related compounds is often associated with the mitochondrial pathway, involving a loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov

In terms of metabolic regulation, the predicted interaction with NR1H3 and its role in the PPAR signaling pathway point towards an influence on lipid and cholesterol homeostasis. japsonline.comresearchgate.net The regulation of metabolism is fundamental for cell growth and proliferation, as cells need to acquire and utilize nutrients to build biomass. nih.govnih.gov The metabolic state of a cell is influenced by both its lineage-specific enzyme networks and its microenvironment. nih.gov

Furthermore, studies on related compounds in Thlaspi arvense indicate a role in the regulation of gibberellin metabolism, which is crucial for plant growth and development. researchgate.net

Investigation of Gene Expression Profiles in Response to this compound

The study of gene expression profiles provides a comprehensive view of the cellular response to a compound. nih.govnih.gov While specific gene expression profiling studies for this compound are not extensively documented, the predicted modulation of transcription factors like STAT3 and NF-κB implies a significant impact on the expression of their target genes. nih.govnih.gov

For instance, the activation of the STAT3 pathway leads to the transcription of genes involved in cell survival, proliferation, and angiogenesis. nih.govfrontiersin.org Therefore, inhibition of this pathway by a compound like this compound would be expected to downregulate these genes. Similarly, the modulation of the NF-κB pathway would alter the expression of genes encoding for cytokines, chemokines, and other inflammatory molecules. nih.gov

Gene enrichment analysis of targets for phytocompounds from Cucurbita pepo, which includes this compound, revealed a potential to modulate genes involved in molecular pathways associated with liver cirrhosis. japsonline.comresearchgate.net These analyses help in identifying the broader biological processes affected by the compound. japsonline.comresearchgate.net Advanced tools like Gene Expression Profiling Interactive Analysis (GEPIA) and Gene Expression Nebulas (GEN) offer platforms to analyze such transcriptomic data. cancer-pku.cncncb.ac.cn

Conclusion

7β,13-Dihydroxykaurenolide serves as a quintessential example of the kaurenolide class of diterpenoids, characterized by its tetracyclic kaurane (B74193) framework and a distinctive γ-lactone ring. Its biosynthesis as a byproduct of the gibberellin pathway in Gibberella fujikuroi highlights the intricate and often interconnected nature of metabolic pathways in natural product biosynthesis. While the chemical synthesis of such complex molecules remains a challenge, the methodologies developed for related ent-kaurane diterpenoids provide a roadmap for its potential laboratory synthesis. The biological activities of 7β,13-dihydroxykaurenolide are not yet fully elucidated, but the known cytotoxic and anti-inflammatory properties of other kaurenolide diterpenoids suggest that it may possess similar potential. Further focused research on this specific compound is warranted to fully uncover its chemical and biological significance.

Ecological and Physiological Significance of 7beta,13 Dihydroxykaurenolide in Producer Organisms

Role in Plant Chemical Defense Strategies

Diterpenoids are a cornerstone of plant defense, acting as phytoalexins, antifeedants, and antimicrobial agents. cjnmcpu.comnih.gov These compounds are often produced in response to threats, forming a key part of the plant's inducible defense system. pnas.org

While direct studies on the effects of 7beta,13-Dihydroxykaurenolide on herbivores and insects are not extensively documented, the role of its chemical class, the kauralexins, is well-established. Kauralexins, which are inducible ent-kaurane–related diterpenoids found in maize, have demonstrated significant antifeedant activity against insect pests like the European corn borer (Ostrinia nubilalis). pnas.org The production of these defensive compounds is often triggered by insect feeding or fungal attack, highlighting their role in protecting plant tissues. pnas.org Given that this compound shares the same core chemical skeleton, it may possess similar, though currently unconfirmed, defensive functions against herbivory. The general toxicity of many terpenoid phytoalexins to insects suggests a broad defensive role for this class of compounds. mpg.de

Many plant-derived diterpenoids function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection. nih.gov For instance, rice produces a complex mixture of diterpenoid phytoalexins, including phytocassanes and oryzalexins, which are crucial for its defense against the fungal blast pathogen Magnaporthe oryzae and the bacterial pathogen Xanthomonas oryzae. mpg.denih.gov Similarly, maize produces kauralexins that exhibit significant inhibitory activity against pathogenic fungi such as Colletotrichum graminicola and Rhizopus microsporus. pnas.org

Table 1: Examples of Defensive Diterpenoids in Plants

Compound ClassProducing PlantDocumented RoleTarget Organism(s)
KauralexinsMaize (Zea mays)Antifeedant, AntifungalOstrinia nubilalis, Colletotrichum graminicola pnas.org
PhytocassanesRice (Oryza sativa)Antifungal (Phytoalexin)Magnaporthe oryzae mpg.denih.gov
OryzalidesRice (Oryza sativa)Antibacterial (Phytoalexin)Xanthomonas oryzae mpg.denih.gov
MomilactonesRice (Oryza sativa)Allelochemical, Plant Growth InhibitorVarious plants, Magnaporthe oryzae nih.gov
Isopimaric acidVariousAnti-insect, AntibacterialGeneralist insects and bacteria cjnmcpu.com

Participation in Plant Developmental and Growth Regulation

The most direct evidence for the physiological role of this compound comes from its association with the biosynthesis of gibberellins (B7789140). Research on the fungus Gibberella fujikuroi, a known plant pathogen, has shown that this compound is a side product of the gibberellin biosynthetic pathway. researchgate.netmdpi.com Specifically, it is formed by the action of the P450-1 monooxygenase, an enzyme involved in several oxidation steps in gibberellin synthesis. researchgate.net

Gibberellins are a critical class of plant hormones that regulate numerous aspects of plant growth and development, including stem elongation, seed germination, dormancy, flowering, and fruit development. mdpi.comresearchgate.net The fungus G. fujikuroi famously causes the "foolish seedling" disease in rice by producing excessive amounts of gibberellins, leading to abnormally tall and unstable plants. The biosynthesis of these hormones by the fungus is a key mechanism of its pathogenicity. Since this compound is a byproduct of this well-established metabolic pathway, its presence is intrinsically linked to the hormonal regulation of plant growth, albeit as a secondary metabolite rather than a primary regulator. researchgate.netmdpi.com

Involvement in Intra- and Interplant Chemical Communication

There is currently no specific scientific literature that documents a role for this compound in either intra- or interplant chemical communication. While plants are known to use volatile organic compounds, including some terpenoids, to signal to other parts of the same plant or to neighboring plants about threats, a specific signaling function for this compound has not been identified.

Environmental Stress Responses and Metabolic Adaptation

The production of specialized diterpenoids is a common plant response to both biotic and abiotic environmental stresses. cjnmcpu.com The synthesis of diterpenoid phytoalexins in crops like rice and maize is induced not only by pathogens but also by abiotic factors such as UV radiation and oxidative stress. cjnmcpu.compnas.org This induction is a form of metabolic adaptation, where the plant reallocates resources to produce defensive compounds to cope with unfavorable conditions.

Given that this compound is a diterpenoid and is biosynthetically linked to stress-responsive pathways like gibberellin synthesis, its production is likely influenced by environmental stressors. The regulation of gibberellin and abscisic acid pathways, for instance, is a known mechanism for mediating responses to environmental stress in major crops. cjnmcpu.com Therefore, the synthesis of this compound can be considered part of the broader metabolic adaptation of the producing organism to a challenging environment, even if its specific function in stress tolerance is not yet fully elucidated.

Table 2: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₈O₄
Molecular Weight 332.43 g/mol
Class Diterpenoid
Sub-Class ent-Kaurane Lactone
Known Producers Fusarium fujikuroi, Cucurbita pepo (zucchini)

Synthetic Methodologies and Chemical Derivatization for 7beta,13 Dihydroxykaurenolide Research

Academic Approaches to Chemical Synthesis of 7beta,13-Dihydroxykaurenolide and its Analogs

The total synthesis of complex natural products like this compound is a formidable challenge that showcases the prowess of modern synthetic organic chemistry. While the academic literature does not currently feature a completed total synthesis of this compound itself, the synthetic strategies developed for structurally related kaurenoid and gibberellin diterpenes provide a roadmap for future endeavors. These approaches often rely on a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.

Key reactions that are anticipated to be central to the synthesis of this compound and its analogs include:

Diels-Alder reactions to construct the core carbocyclic framework.

Radical cyclizations to form the intricate ring systems.

Late-stage C-H oxidation to introduce the hydroxyl groups at the C7 and C13 positions with high stereoselectivity.

The synthesis of analogs often involves the interception of late-stage intermediates or the modification of the starting materials to introduce variations in the molecular scaffold. These synthetic analogs are crucial for probing the biological activity of the natural product.

Strategies for Derivatization to Explore Structural Modifications

Derivatization of a natural product is a key step in transforming a promising lead compound into a viable drug candidate. For this compound, derivatization strategies would primarily target its two hydroxyl groups and the lactone moiety to explore structural modifications. researchgate.net The aim is to generate a library of derivatives with varied physicochemical properties and to probe the structure-activity relationship.

Common derivatization strategies would include:

Esterification and etherification of the hydroxyl groups to modulate lipophilicity and steric bulk.

Modification of the lactone ring through reduction, amidation, or ring-opening to investigate the importance of this functional group for biological activity.

Introduction of functional groups at other positions on the kaurenolide skeleton through selective C-H activation or by starting from advanced synthetic intermediates.

These derivatization efforts are guided by the need to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies would involve systematically modifying the molecule and assessing the impact of these changes on a specific biological endpoint.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR data a step further by using statistical methods to correlate the chemical structures of a series of compounds with their biological activities. For this compound derivatives, a QSAR model could be developed to predict the activity of novel, unsynthesized analogs.

The development of a QSAR model typically involves:

Generating a dataset of this compound derivatives with their corresponding biological activities.

Calculating a set of molecular descriptors for each derivative that quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates the descriptors to the biological activity.

Validating the model to ensure its predictive power.

Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are invaluable tools in modern drug discovery and play a crucial role in understanding SAR at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific protein target. By visualizing the binding mode, researchers can understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. This information can then be used to design new derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. This allows for the study of the conformational changes that occur upon binding and can reveal more subtle aspects of the interaction that are not apparent from static docking poses. MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of binding affinity.

Together, these computational approaches provide a powerful platform for the rational design of novel this compound derivatives with enhanced therapeutic properties.

Advanced Analytical Techniques for Elucidating 7beta,13 Dihydroxykaurenolide in Biological Systems

Extraction and Sample Preparation Optimization for Complex Matrices

The initial and most critical step in the analysis of 7beta,13-dihydroxykaurenolide from biological sources is the extraction and purification of the analyte from a multitude of interfering substances. The choice of methodology is dictated by the physicochemical properties of the compound and the nature of the sample matrix.

For plant tissues, which are often rich in pigments like chlorophyll (B73375), a multi-step purification procedure is essential. A common approach involves initial extraction with an organic solvent, followed by chromatographic cleanup. One effective method for isolating kauranoid precursors of gibberellins (B7789140), including this compound, from heavily pigmented plant tissues involves an initial size-exclusion chromatography step. nih.gov This technique separates compounds based on their molecular size, effectively removing large pigment molecules. nih.gov

A general workflow for extraction from plant tissues can be summarized as follows:

Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder to ensure efficient solvent penetration.

Extraction: The powdered tissue is extracted with a solvent such as ethyl acetate (B1210297) or methanol. nih.govnih.gov Ultrasound-assisted extraction can be employed to enhance the extraction efficiency. nih.gov

Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure. nih.gov

Cleanup: To remove interfering compounds, techniques like solid-phase extraction (SPE) or size-exclusion chromatography are employed. nih.govchromatographyonline.com For kauranoids, a size-exclusion column with a solvent like ethyl acetate can effectively separate them from chlorophyll and other high molecular weight pigments. nih.gov

In the context of microbial cultures, such as those of Gibberella fujikuroi, the extraction process typically involves separating the mycelium from the culture broth, followed by extraction of both fractions, often with ethyl acetate at an acidic pH to ensure the protonation of any acidic functional groups and improve extraction efficiency.

Optimization of sample preparation is crucial to minimize analyte loss and remove matrix components that can interfere with subsequent analysis. chromatographyonline.com This may involve testing different extraction solvents, pH conditions, and cleanup strategies to achieve the highest recovery and purity of this compound.

Chromatographic Separation Methodologies

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds prior to its detection.

UHPLC is a powerful technique for separating complex mixtures with high resolution and speed. nih.gov For the analysis of diterpenoids like this compound, reversed-phase UHPLC is commonly used. mdpi.commdpi.com This method separates compounds based on their hydrophobicity.

A typical UHPLC system for the analysis of diterpenoids would employ a C18 column with a small particle size (e.g., sub-2 µm) to achieve high separation efficiency. nih.govmdpi.com The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry. mdpi.commdpi.com The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the effective elution of compounds with a wide range of polarities. mdpi.com

Table 1: Illustrative UHPLC Parameters for Diterpenoid Analysis

ParameterTypical Value/Condition
ColumnReversed-phase C18, sub-2 µm particle size (e.g., 2.1 x 100 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
GradientLinear gradient from low to high percentage of Mobile Phase B
Flow Rate0.2 - 0.5 mL/min
Column Temperature30-40 °C
Injection Volume1 - 5 µL

The high resolution offered by UHPLC is particularly advantageous for separating isomeric diterpenoids, which may be present in biological extracts. nih.gov

Gas chromatography is another powerful separation technique that can be used for the analysis of volatile or semi-volatile compounds. Due to the presence of two hydroxyl groups, this compound is a polar and non-volatile compound, making it unsuitable for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers. sigmaaldrich.comjfda-online.com

Common derivatization reagents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com The derivatization reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte. sigmaaldrich.com

Once derivatized, the TMS-ether of this compound can be analyzed by GC, typically using a non-polar or semi-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The separation is based on the boiling points and interactions of the analytes with the stationary phase.

Table 2: Representative GC Parameters for Derivatized Kauranoid Analysis

ParameterTypical Value/Condition
Derivatization ReagentBSTFA or MSTFA
ColumnFused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a 0.25 µm film thickness
Stationary Phase5% Phenyl-methylpolysiloxane
Carrier GasHelium
Inlet Temperature250 - 280 °C
Oven ProgramTemperature ramp from a low initial temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C)

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, coupled with a chromatographic separation technique, is the definitive method for the identification and quantification of this compound.

High-resolution mass spectrometry, often performed on instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements of both the precursor ion and its fragment ions. nih.gov This high mass accuracy allows for the determination of the elemental composition of the analyte and its fragments, which is invaluable for structural elucidation and confident identification, especially in complex matrices where isobaric interferences are common. nih.gov

In a typical HRMS/MS experiment, the protonated molecule [M+H]⁺ or another suitable precursor ion of this compound is selected in the first stage of the mass spectrometer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used as a fingerprint for its identification. For a dihydroxykaurenolide, characteristic neutral losses would include water (H₂O) and carbon monoxide (CO).

Triple quadrupole mass spectrometry is the gold standard for targeted quantification due to its high sensitivity and selectivity. chromatographyonline.comlabmanager.com It operates by monitoring specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM). mdpi.comlabmanager.com

For the quantification of this compound, at least two MRM transitions would be selected. The most intense transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier). This approach significantly reduces background noise and enhances the specificity of the measurement, allowing for accurate quantification even at very low concentrations in complex biological samples. labmanager.com

Table 3: Hypothetical MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierIonization Mode
This compound[M+H]⁺Specific fragment 1Specific fragment 2Positive Electrospray Ionization (ESI+)

Note: The specific m/z values for the precursor and product ions would need to be determined experimentally by infusing a pure standard of the compound into the mass spectrometer.

The combination of UHPLC with QQQ-MS provides a robust and sensitive platform for the routine, high-throughput quantification of this compound in various biological matrices. nih.gov

Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS)

Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS) stands as a pinnacle technology for the analysis of complex mixtures due to its unparalleled mass resolving power and mass accuracy. nih.govnih.gov When applied to the study of this compound in biological systems, FTICR-MS offers significant advantages over lower-resolution mass spectrometry platforms. nih.gov Its capacity to resolve minute mass differences enables the separation of the target compound from a multitude of other structurally similar molecules and endogenous metabolites that may be present in a crude extract. phcogj.complos.org

The ultra-high resolution of FTICR-MS allows for the confident assignment of elemental compositions (e.g., CHO, CHNO, CHOS) directly from the measured mass-to-charge ratio (m/z). plos.org This is particularly vital for natural products research, where the molecular formulas of novel or unexpected derivatives of this compound might be encountered. The instrument's high sensitivity and dynamic range are also key attributes, facilitating the detection of the compound even at low concentrations within a complex biological background. nih.govnih.gov Coupled with electrospray ionization (ESI), FTICR-MS can analyze water-soluble, hydrophilic molecules with minimal fragmentation, providing clear data on the intact molecular ion. plos.org

Table 1: Advantages of FTICR-MS for the Analysis of this compound

FeatureBenefit in this compound AnalysisSource(s)
Ultra-High Mass Resolution Distinguishes this compound from isobaric and near-isobaric interferences in complex biological extracts. nih.govnih.gov
Sub-ppm Mass Accuracy Enables the unambiguous determination of the elemental formula from the precise mass measurement, confirming the identity of the compound. nih.gov
High Sensitivity Allows for the detection and identification of the compound and its metabolites even at trace levels in biological samples. nih.gov
Wide Dynamic Range Facilitates the simultaneous detection of low-abundance this compound and high-abundance background metabolites without detector saturation. nih.govnih.gov
Isotopic Pattern Analysis Fine structure of the isotopic peaks can be resolved, further confirming the elemental composition. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the de novo structural elucidation of organic molecules like this compound. rsc.orgnih.gov It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. rsc.org For a complex tetracyclic diterpenoid, a suite of NMR experiments is required to piece together its intricate structure.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information on the types and number of protons and carbons present in the molecule. nih.gov However, the real power for structure elucidation comes from two-dimensional (2D) NMR experiments, which reveal correlations between different nuclei.

Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems and piecing together the entire molecular skeleton, including the placement of quaternary carbons and functional groups like the lactone carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxyl groups at the C-7 and C-13 positions.

Beyond single-compound elucidation, NMR is also a primary tool in metabolic profiling (metabonomics), capable of identifying and quantifying a range of metabolites in a biological sample, which can provide context for the presence and function of this compound. nih.gov

Table 2: Application of NMR Techniques for the Structural Elucidation of this compound

NMR ExperimentInformation ProvidedRelevance to this compound StructureSource(s)
¹H NMR Chemical shift, integration, and coupling constants of protons.Identifies the number and environment of hydrogen atoms. rsc.orgnih.gov
¹³C NMR Chemical shift of carbon atoms.Determines the number and type (CH₃, CH₂, CH, C) of carbon atoms, including the carbonyl of the lactone. rsc.orgnih.gov
COSY Shows ¹H-¹H spin-spin coupling networks.Establishes connectivity between adjacent protons in the rings and side chains of the kaurane (B74193) skeleton. nih.gov
HSQC Correlates directly attached ¹H and ¹³C nuclei.Assigns specific protons to their corresponding carbons in the structure. nih.govrsc.org
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Connects fragments of the molecule, confirms the position of hydroxyl groups, and establishes the overall tetracyclic structure. nih.govrsc.org
NOESY Identifies protons that are close in 3D space.Elucidates the relative stereochemistry, including the beta-orientation of the hydroxyl group at C-7. nih.gov

Omics-Based Methodologies in this compound Research

"Omics" technologies provide a global view of molecules in a biological system. Integrating these approaches is essential for moving beyond the structural characterization of this compound to understanding its biosynthesis, regulation, and biological function. mdpi.com

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system at a specific point in time. nih.gov It provides a direct snapshot of the biochemical activity and physiological state.

Targeted Metabolomics: This method focuses on the precise measurement of a specific, predefined group of metabolites. Once untargeted studies have identified this compound and other key related compounds, a targeted method can be developed for their accurate and sensitive quantification across many samples. This is essential for validating biomarkers and for precisely measuring changes in the compound's concentration in response to genetic or environmental perturbations. nih.gov

Both approaches heavily rely on mass spectrometry (often coupled with liquid chromatography, LC-MS) and NMR spectroscopy. nih.gov

To gain a complete systems-level understanding, metabolomics data for this compound must be integrated with other omics layers, primarily transcriptomics and proteomics. mdpi.com This multi-omics approach connects the presence of a metabolite to the genes and proteins responsible for its existence and function. nih.gov

Transcriptomics: This is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism. By using techniques like RNA-sequencing, researchers can identify which genes are active under specific conditions. If the production of this compound increases under a certain stimulus, transcriptomics can reveal the upregulation of genes encoding the enzymes (e.g., terpene synthases, cytochrome P450s) involved in its biosynthetic pathway. nih.gov

Proteomics: This is the large-scale study of proteins. Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. nih.gov Integrating proteomics data can confirm that the upregulated genes identified in transcriptomics are actually translated into functional enzymes. nih.gov It can directly show an increased abundance of the specific enzymes that synthesize this compound.

The correlation between mRNA and protein levels is often moderate (Spearman correlation ~0.4), meaning that both datasets provide unique and complementary information. nih.gov By integrating transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of the biological pathways involving this compound, from the genetic blueprint to the final functional molecule. mdpi.comnih.gov

Emerging Research Avenues and Future Perspectives for 7beta,13 Dihydroxykaurenolide Studies

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of 7beta,13-Dihydroxykaurenolide is intricately linked to the gibberellin (GA) pathway in Gibberella fujikuroi. nih.gov However, the precise enzymatic steps and the complex regulatory networks governing its formation are not yet fully understood. Future research must focus on identifying and characterizing the specific enzymes responsible for its synthesis.

Cytochrome P450 monooxygenases are key players in this pathway. For instance, the P450-3 enzyme has been identified as the 13-hydroxylase responsible for converting GA7 to GA3 and GA4 to GA1. nih.gov Similarly, P450-1 is a multifunctional enzyme involved in earlier steps of the GA pathway. researchgate.net The formation of kaurenolides, including this compound, often occurs as a side reaction of these primary metabolic pathways. researchgate.net Studies using mutant strains of G. fujikuroi, such as the SG138 mutant, have shown that modifications in the GA pathway can lead to the accumulation of hydroxylated kaurenolide derivatives, indicating that 7beta-hydroxylase activity is a critical step. nih.gov

A primary goal for future research is the definitive identification of the 7beta-hydroxylase and other specific enzymes that channel precursors towards this compound. Understanding the regulatory networks that control the expression of these enzyme-encoding genes is equally important. This includes investigating how factors like nitrogen availability, which is known to repress most GA biosynthesis genes except for P450-3, might influence the production of this specific kaurenolide. nih.gov

Table 1: Key and Putative Enzymes in this compound Biosynthesis

Enzyme/Enzyme ClassKnown/Putative FunctionOrganismResearch Focus
P450-3 (13-hydroxylase) Catalyzes 13-hydroxylation of GA precursors (e.g., GA7 to GA3). nih.gov Its activity on a kaurenolide precursor is a key step.Gibberella fujikuroiDetermine substrate specificity for kaurenolide precursors.
P450-1 Multifunctional P450 monooxygenase involved in early GA biosynthesis. researchgate.net Can convert ent-kaurenoic acid to hydroxylated kaurenolides. researchgate.netGibberella fujikuroiCharacterize the specific side reactions leading to kaurenolide formation.
7beta-hydroxylase The specific enzyme responsible for the 7beta-hydroxylation of the kaurenolide scaffold. nih.govGibberella fujikuroiIsolate and characterize this unconfirmed enzyme.
GA4 desaturase (des) Encodes the desaturase in the GA pathway. nih.gov Knocking out this and other GA genes could redirect flux.Gibberella fujikuroiInvestigate pathway flux redirection in des knockout mutants.

Application of Synthetic Biology and Metabolic Engineering for Production Enhancement

The natural production of this compound in wild-type organisms is often low, as it is a byproduct of a larger metabolic pathway. researchgate.net Synthetic biology and metabolic engineering offer powerful tools to overcome this limitation and enhance production for research and potential applications. nih.govrsc.org These approaches aim to redesign microbial cell factories, such as fungi or bacteria, for the optimized synthesis of target compounds. nih.govmdpi.com

Future strategies for enhancing this compound production will likely involve several key approaches:

Pathway Overexpression: Once the specific biosynthetic genes are identified, they can be overexpressed in a suitable host organism like Saccharomyces cerevisiae or Escherichia coli. mdpi.comnih.gov

Blocking Competing Pathways: The production yield can be increased by knocking out or downregulating genes in competing metabolic pathways, such as those leading to other gibberellins (B7789140) or diterpenoids. nih.gov Creating a double mutant that lacks both desaturase and 13-hydroxylase activities has been shown to lead to the accumulation of the commercially important GA4, demonstrating the potential of this strategy. nih.gov

Precursor Supply Enhancement: The biosynthesis of all diterpenoids begins with geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net Engineering the central carbon metabolism of the host organism to increase the intracellular pool of GGPP could significantly boost the final product yield. rsc.org

Host Organism Optimization: Utilizing well-characterized and robust microbial hosts and applying advanced tools like CRISPR for genome editing can accelerate the development of high-producing strains. mdpi.comfrontiersin.org

Table 2: Potential Metabolic Engineering Strategies for this compound Production

StrategyTargetRationale
Gene Overexpression Identified 7beta-hydroxylase and 13-hydroxylase genesIncrease the catalytic conversion of precursors to the final product.
Gene Knockout Genes for competing gibberellin biosynthesis pathways (e.g., des)Redirect metabolic flux away from byproducts and towards the desired kaurenolide.
Precursor Engineering Mevalonate (MVA) or MEP pathway genesBoost the supply of the universal diterpenoid precursor, GGPP. rsc.org
Host Selection Saccharomyces cerevisiae or Escherichia coliUtilize well-established, fast-growing microbial platforms for heterologous production. nih.govnih.gov

Advanced Computational Modeling for Predictive Understanding of Interactions

Computational modeling is a powerful tool for predicting how small molecules like this compound interact with biological macromolecules, such as proteins. nih.govfrontiersin.org These in silico methods can provide valuable insights into potential biological targets and mechanisms of action, guiding further experimental research.

A recent network pharmacology study used computational docking to investigate the interaction of various phytocompounds with proteins implicated in liver disease. japsonline.com In this study, this compound was modeled, and its binding orientation and energy with specific targets were calculated. The results predicted a binding energy of -5.2 kcal/mol and identified key amino acid residues involved in the interaction. japsonline.com

Future research will expand on these initial findings by:

Broadening Target Screening: Using docking simulations to screen this compound against large libraries of protein structures to identify novel, high-affinity targets.

Molecular Dynamics Simulations: Employing molecular dynamics (MD) to simulate the dynamic behavior of the compound-protein complex over time, providing a more detailed understanding of the stability and nature of the interaction. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model potential chemical reactions or covalent interactions between the compound and its target, offering deeper mechanistic insights. frontiersin.org

These computational approaches can significantly accelerate the research process by prioritizing experimental validation on the most promising targets.

Table 3: Example of Computational Docking Data for this compound

ParameterFindingImplication for Future Research
Predicted Binding Energy -5.2 kcal/mol japsonline.comProvides a quantitative estimate of binding affinity to guide target selection.
Interacting Amino Acid Residues Met312, Arg316, Trp457, Gln280, Leu449 japsonline.comIdentifies the specific protein binding pocket, allowing for targeted mutagenesis studies to validate the interaction.
Interaction Type Primarily non-covalent (e.g., hydrogen bonds, electrostatic interactions) frontiersin.orgSuggests the interaction is likely reversible, guiding the design of functional assays.

Exploration of this compound in Diverse Biological Systems

Currently, this compound is primarily known as a metabolite of the fungus Gibberella fujikuroi, a noted pathogen of rice and other crops. wikipedia.org Its biological role, however, remains largely unexplored. Future research should investigate the function and activity of this compound in a variety of biological contexts.

Fungal Biology: What is the role of this compound for the producing fungus itself? It could be a signaling molecule, a defense compound against other microbes, or simply a metabolic shunt product. Investigating its effect on fungal development, sporulation, and inter-species competition is a key research avenue.

Plant-Microbe Interactions: As G. fujikuroi is a plant pathogen, it is crucial to understand if this compound plays a role in the infection process. wikipedia.org Studies could explore its effect on plant defense responses, its potential phytotoxicity, or its ability to modulate the plant's own hormone signaling.

Other Biological Systems: The compound has also been found in Cucurbita (squash) and has been investigated computationally in the context of mammalian disease models. japsonline.comevitachem.com Exploring its effects in insect, nematode, or mammalian cell culture systems could reveal novel and unexpected biological activities, opening up entirely new fields of study. Adventitious root cultures of plants like Tripterygium regelii are also known to produce a variety of diterpenoids and could serve as systems to study or produce related compounds. oup.com

Development of Novel Analytical Tools for In Situ and Real-Time Analysis

Progress in understanding the dynamics of this compound production and its biological roles is dependent on the available analytical methods. Current techniques for analyzing diterpenoids, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), are highly sensitive and specific. nih.govresearchgate.netamolf.nl However, these methods typically require sample destruction, extraction, and chemical derivatization, making them unsuitable for monitoring the compound in living systems. nih.gov

A significant future challenge is the development of novel analytical tools for the in situ and real-time analysis of this compound. Such tools would revolutionize the study of its biosynthesis and biological function. Potential avenues include:

Genetically Encoded Biosensors: Engineering fluorescent proteins that change their conformation and optical properties upon binding to this compound. This would allow for the visualization of its production and localization within a single living cell or tissue in real-time.

Raman Microspectroscopy: This non-invasive technique provides a chemical fingerprint of molecules and could potentially be used to map the distribution of this compound within a fungal hypha or in infected plant tissue without the need for labels.

Mass Spectrometry Imaging (MSI): Techniques like MSI can map the spatial distribution of metabolites in tissue sections, providing a snapshot of where the compound is located at a specific moment. While often requiring sample preparation, advances are moving towards near-in situ analysis.

The development of these advanced analytical platforms will be critical for answering fundamental questions about the temporal and spatial dynamics of this compound in its native biological environment.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing 7beta,13-Dihydroxykaurenolide in natural product extracts?

Methodological Answer: Combine spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm structural features like hydroxyl group positions. Purity assessment should involve HPLC with UV/Vis or evaporative light scattering detection (ELSD) . For novel isolates, compare spectral data with existing literature or synthetic standards to validate assignments.

Q. How can researchers optimize the synthesis of this compound for reproducibility?

Methodological Answer: Document reaction conditions (temperature, solvent systems, catalysts) in detail, adhering to guidelines for experimental reproducibility in organic chemistry. Include stereochemical control strategies (e.g., chiral auxiliaries or enzymatic catalysis) and characterize intermediates via TLC and IR spectroscopy. Publish supplementary data on side products and failed attempts to aid troubleshooting .

Q. What protocols ensure stability during storage of this compound for long-term studies?

Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products and identify optimal storage conditions (e.g., inert atmosphere, lyophilized form). Report stability data in peer-reviewed formats with raw chromatograms for transparency .

Advanced Research Questions

Q. How can contradictory findings about the bioactivity of this compound across studies be resolved?

Methodological Answer: Perform meta-analyses of existing data to identify variability sources (e.g., cell line differences, solvent effects). Validate assays using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based reporter systems). Publish negative results and standardized positive/negative controls to contextualize discrepancies .

Q. What experimental designs are suitable for elucidating the molecular targets of this compound in inflammatory pathways?

Methodological Answer: Employ affinity chromatography with immobilized this compound to isolate binding proteins, followed by LC-MS/MS identification. Validate targets using CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models. Include dose-response curves and competitive binding assays to confirm specificity .

Q. How should researchers address low yields in the biotransformation of kaurenolide precursors to this compound?

Methodological Answer: Optimize microbial or enzymatic systems via directed evolution or metabolic engineering. Monitor reaction kinetics using LC-MS and adjust parameters (e.g., cofactor supplementation, pH). Compare yield data across multiple bioreactor scales and report statistical significance of improvements .

Q. What computational strategies predict the metabolic fate of this compound in mammalian systems?

Methodological Answer: Use in silico tools like molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays and LC-MS-based metabolite profiling. Cross-reference results with existing pharmacokinetic databases to identify conserved metabolic pathways .

Methodological Standards & Data Integrity

Q. How can researchers ensure statistical rigor in dose-response studies involving this compound?

Q. What ethical guidelines apply to in vivo studies of this compound toxicity?

Methodological Answer: Follow institutional animal care protocols (IACUC) for humane endpoints and sample size minimization. Use OECD-approved assays (e.g., acute toxicity testing Guideline 423) and disclose all adverse events in publications. Reference ARRIVE 2.0 guidelines for comprehensive reporting .

Conflict Resolution & Peer Review

Q. How should researchers respond to challenges in replicating published synthesis protocols for this compound?

Methodological Answer: Contact original authors for clarification of ambiguous steps. Reproduce experiments with independent reagents and equipment. Publish replication attempts in open-access platforms with detailed troubleshooting logs. Advocate for mandatory supplementary procedural videos in high-impact journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.